4-(Methylamino)phenol

Description

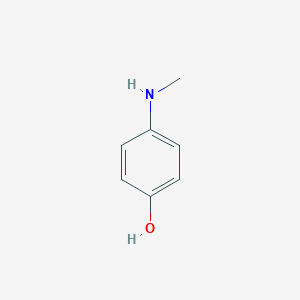

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIQGRISGKSVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate) | |

| Record name | N-Methyl-4-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043783 | |

| Record name | N-Methyl-p-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

209-211 °C at 1.6 kPa | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17 | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

150-75-4 | |

| Record name | N-Methyl-p-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-p-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11W1883EFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

87 °C | |

| Record name | N-Methyl-4-aminophenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-(METHYLAMINO)PHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-(Methylamino)phenol chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-(Methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-methyl-p-aminophenol or by its trade name Metol, is an organic compound with significant utility in various scientific and industrial applications. While historically recognized for its role as a developing agent in black and white photography, its properties as a reducing agent and its structural relation to biologically active molecules have garnered interest in the fields of chemical synthesis and drug development.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Due to the instability of the free base in the presence of air and light, it is often supplied and used as its more stable sulfate (B86663) salt, [HOC₆H₄NH₂(CH₃)]₂HSO₄.[2] This guide will address both the free base and its common salt form.

Chemical Structure and Identification

The molecular structure of this compound consists of a phenol (B47542) ring substituted with a methylamino group at the para position.

| Identifier | This compound | This compound Sulfate (Metol) |

| IUPAC Name | This compound[3] | bis(this compound) sulfate[1] |

| CAS Number | 150-75-4[4] | 55-55-0[1] |

| Molecular Formula | C₇H₉NO[4] | C₁₄H₂₀N₂O₆S[5] |

| SMILES | CNC1=CC=C(C=C1)O[3] | OS(=O)(=O)O.CNC1=CC=C(O)C=C1.CNC1=CC=C(O)C=C1[1] |

| InChI | InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3[3] | InChI=1S/2C7H9NO.H2O4S/c21-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h22-5,8-9H,1H3;(H2,1,2,3,4)[1] |

Physicochemical Properties

The physical and chemical properties of this compound and its sulfate salt are crucial for its handling, storage, and application.

| Property | This compound | This compound Sulfate (Metol) |

| Molar Mass | 123.15 g/mol [4] | 344.38 g/mol [2] |

| Appearance | Colorless needles or crystalline solid[3] | White to slightly pink crystalline powder[1] |

| Melting Point | 87 °C[3] | ~260 °C (decomposes)[1][2] |

| Boiling Point | 209-211 °C at 1.6 kPa[3] | Decomposes |

| Solubility | Soluble in alcohol and ether.[3] Moderately soluble in water. | Soluble in water and alcohol; insoluble in ether.[1] |

| pKa | ~10.3 (estimated for the phenolic proton, based on 4-aminophenol)[6] | Not applicable |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the N-methyl protons, the N-H proton, and the O-H proton. The chemical shifts are influenced by the solvent and concentration.

| Protons | Chemical Shift (δ) ppm (approximate) | Multiplicity |

| Aromatic (ortho to -OH) | 6.6-6.8 | Doublet |

| Aromatic (ortho to -NHCH₃) | 6.5-6.7 | Doublet |

| -OH | 8.5-9.5 (variable) | Singlet (broad) |

| -NH | 3.5-4.5 (variable) | Singlet (broad) |

| -CH₃ | 2.7-2.8 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (δ) ppm (approximate) |

| C-OH (C1) | 148-152 |

| C-NHCH₃ (C4) | 140-144 |

| Aromatic CH (ortho to -OH) | 115-117 |

| Aromatic CH (ortho to -NHCH₃) | 114-116 |

| -CH₃ | 30-32 |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) (approximate) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Strong, broad |

| N-H stretch | 3300-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch (phenol) | 1150-1250 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 123 | [C₇H₉NO]⁺ | Molecular ion (M⁺) |

| 108 | [M - CH₃]⁺ | Loss of a methyl group |

| 94 | [M - C₂H₅N]⁺ | Loss of the methylamino group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Synthesis of this compound from Hydroquinone (B1673460) and Methylamine (B109427)

This method involves the direct reaction of hydroquinone with methylamine under elevated temperature and pressure.[7]

Materials:

-

Hydroquinone

-

Aqueous methylamine (e.g., 10 N)

-

Sulfuric acid

-

Suitable pressure vessel or autoclave

-

Standard laboratory glassware for filtration and crystallization

Procedure:

-

In a suitable pressure vessel, combine hydroquinone (1.0 equivalent) and an excess of aqueous methylamine (e.g., 2.0 equivalents of 10 N solution).

-

Seal the vessel and heat the mixture to a temperature between 150-200 °C for a period of 2 to 5 hours.[7] For example, heating at 200 °C for 4 hours has been reported.[7]

-

After the reaction is complete, cool the vessel to room temperature.

-

The resulting mixture is processed to isolate the N-methyl-p-aminophenol. This may involve neutralization and extraction with a suitable organic solvent.

-

Purification of the free base can be achieved by crystallization from an appropriate solvent.

-

To prepare the more stable sulfate salt (Metol), the purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid.

-

The precipitated this compound sulfate is then collected by filtration, washed, and dried.

Caption: Synthesis workflow for this compound and its sulfate salt.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be employed for the determination of the purity of this compound and for quantifying it in various matrices.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.8) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 274 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for the HPLC analysis of this compound.

Applications in Drug Development and Biological Activity

This compound serves as a useful synthetic intermediate in the preparation of various pharmaceutical compounds.[4] It is used to synthesize arylidene amino azolones with potential anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities.[4]

Research has shown that this compound itself possesses biological activity. It exhibits antioxidant properties and can inhibit cell growth and induce apoptosis in cancer cell lines.[1] This pro-apoptotic effect is a key area of interest in cancer research and drug development. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades, leading to programmed cell death.

Caption: Simplified pathway of this compound-induced apoptosis.

Conclusion

This compound is a versatile chemical with well-defined structural and physicochemical properties. Its synthesis is achievable through established methods, and its purity can be reliably assessed using standard analytical techniques like HPLC. Beyond its traditional applications, its role as a synthetic intermediate and its inherent biological activities, particularly its pro-apoptotic effects, make it a compound of continuing interest for researchers in chemistry and drug development. This guide provides the core technical information necessary for the informed use and further investigation of this compound.

References

- 1. Metol - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]

Synthesis of 4-(Methylamino)phenol from Hydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(methylamino)phenol, a crucial intermediate in the pharmaceutical and chemical industries, starting from hydroquinone (B1673460). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts. This compound, often known by its trade name Metol when in its sulfate (B86663) salt form, is a well-established compound, notably used as a developing agent in photography.[1][2]

Core Synthesis Pathway: Direct Amination of Hydroquinone

The most commercially viable and frequently cited method for the synthesis of this compound is the direct reaction of hydroquinone with methylamine (B109427).[1][3][4] This process, a form of amination, involves the nucleophilic substitution of a hydroxyl group on the hydroquinone ring with a methylamino group.[3] The reaction is typically carried out under elevated temperature and pressure.

A key proposed mechanism for this transformation involves the initial oxidation of hydroquinone to p-benzoquinone. The electrophilic nature of the quinone ring then facilitates a nucleophilic attack by methylamine, leading to the formation of the this compound product after tautomerization.[5]

Quantitative Data Summary

The following table summarizes quantitative data derived from key experiments for the synthesis of this compound from hydroquinone and methylamine, as described in historical patent literature.[6] These experiments demonstrate the impact of varying reaction conditions on product yield.

| Experiment | Hydroquinone (g) | Methylamine (aq. solution) | Temperature (°C) | Time (hours) | Yield of this compound (%) | Notes |

| 1 | 20 | Two equivalents (10 N) | 200 | 4 | 73-75 | Includes product recovered from mother liquor. 91% of one equivalent of methylamine was consumed. |

| 2 | 10 | Not specified | Not specified | Not specified | 45 | Does not include product remaining in the mother liquor. This represents a 62% yield based on the hydroquinone utilized. |

| 3 | Equivalent quantities | 10 N | 120-160 | 20 | Not specified | Reaction was observed to begin even at steam-bath temperatures (around 100°C), with a 24% decrease in amino-nitrogen after 6 days. |

| 4 | Equivalent quantities | 10 N | 150 | 5 | Not specified | Process variation noted in patent claims.[6] |

| 5 | Equivalent quantities | 10 N | 200 | 2 | Not specified | Process variation noted in patent claims.[6] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from hydroquinone, based on methodologies described in the literature.[6]

Materials:

-

Hydroquinone

-

Aqueous methylamine solution (e.g., 10 N)

-

High-pressure reaction vessels (e.g., bomb tubes)

-

Heating apparatus with temperature control (e.g., oil bath or furnace)

-

Standard laboratory glassware for workup and purification

-

Crystallization solvent (e.g., water)

Procedure:

-

Reactant Charging: In a high-pressure reaction vessel, introduce 20 grams of hydroquinone. To this, add 22 cc of a 10 N aqueous methylamine solution. A slight evolution of heat may be observed upon mixing, likely due to salt formation.

-

Sealing the Vessel: Securely seal the reaction vessel to withstand the pressures that will develop at elevated temperatures.

-

Heating and Reaction: Place the sealed vessel in a suitable heating apparatus. Heat the mixture to a temperature between 150°C and 200°C. Maintain this temperature for a period of 2 to 5 hours. The internal pressure will increase significantly during the reaction.

-

Cooling and Depressurization: After the designated reaction time, carefully cool the reaction vessel to room temperature. Once cooled, cautiously vent any residual pressure.

-

Product Isolation: Open the reaction vessel and transfer the contents to a beaker. Upon cooling, the this compound product should crystallize from the solution.

-

Purification: Collect the crude product by filtration. The crystals can be further purified by recrystallization from water to yield an almost white crystalline solid. Additional product may be recovered from the mother liquor by concentration.

-

Verification: The identity of the product can be confirmed by standard analytical techniques, such as melting point determination of the compound or its derivatives (e.g., the benzoyl derivative, which has a melting point of 174°C).[6]

Pathway and Mechanism Visualizations

The following diagrams illustrate the overall synthesis pathway and the proposed reaction mechanism.

Caption: Direct amination of hydroquinone to this compound.

References

What is Metol and its chemical formula?

An In-depth Technical Guide to Metol for Researchers and Scientists

Introduction

Metol, a trade name for the organic compound N-methyl-p-aminophenol sulfate (B86663), is a well-established chemical primarily known for its role as a developing agent in black-and-white photography.[1][2] Its chemical formula is represented as [HOC₆H₄NH₂(CH₃)]₂HSO₄ or (C₇H₁₀NO)₂SO₄.[1][3] It is the sulfate salt of N-methylaminophenol.[3] Beyond its photographic applications, Metol's properties as a reducing agent make it a valuable tool in various laboratory and industrial settings, including chemical synthesis, microscopy, and dyeing processes.[1][2][4]

This guide provides a comprehensive overview of Metol's chemical properties, synthesis protocols, applications, and safety data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Metol is a white to slightly pink or beige crystalline powder.[1][5][6] Due to the instability of the free base (N-methyl-p-aminophenol) in the presence of air and light, it is commercially supplied and used as the more stable sulfate salt.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(methylamino)phenol sulfate | [3][7] |

| Synonyms | N-methyl-p-aminophenol sulfate, p-(Methylamino)phenol sulfate, Elon, Rhodol, Genol | [1][3][4] |

| CAS Number | 55-55-0 | [1][7] |

| Chemical Formula | (C₇H₁₀NO)₂SO₄ | [1][7] |

| Molecular Weight | 344.38 g/mol | [1][4][7] |

| Appearance | White to slightly pink/beige crystalline powder | [1][5][6] |

| Melting Point | ~260 °C (decomposes) | [1][7][8] |

| Solubility | Soluble in water (50 g/L at 20°C) and alcohol; insoluble in ether. | [1][4][9] |

| pKa (free base) | 11.31 (Predicted) | [1] |

| Stability (Solid) | Stable when stored in a cool, dry place protected from light. | [5][8] |

| Stability (Aqueous Sol.) | Prone to oxidation; should be prepared fresh. | [8] |

Synthesis of Metol

Several methods for preparing N-methylaminophenol, the precursor to Metol, have been established. The most common routes involve the reaction of hydroquinone (B1673460) with methylamine (B109427) or the decarboxylation of N-4-hydroxyphenylglycine.[3][6] The resulting free base is then converted to its sulfate salt to yield Metol.[1]

Synthesis via Hydroquinone and Methylamine

This method involves the direct reaction of hydroquinone with an aqueous solution of methylamine under elevated temperature and pressure.[1]

-

Materials : Hydroquinone, aqueous methylamine (e.g., 10 N), sulfuric acid.[1]

-

Procedure (Derived from patent literature):

-

Place 20 grams of hydroquinone and two equivalents of 10 N aqueous methylamine into a suitable pressure vessel or autoclave.[1]

-

Heat the mixture to a temperature between 150 °C and 200 °C.[1]

-

Maintain the reaction at this temperature for a period of 2 to 5 hours.[1]

-

After the reaction is complete, cool the vessel to room temperature.

-

Process the resulting mixture to isolate the N-methyl-p-aminophenol free base. Purification can be achieved through crystallization from an appropriate solvent.[1]

-

Convert the purified free base to its sulfate salt by treating it with sulfuric acid to yield Metol.[1]

-

Synthesis via Decarboxylation of N-4-hydroxyphenylglycine

Another established method for producing the Metol precursor is the decarboxylation of N-4-hydroxyphenylglycine (Glycin).[3] This process involves heating the starting material to induce the elimination of carbon dioxide.[6]

-

Materials : N-4-hydroxyphenylglycine.[6]

-

Procedure :

-

Place N-4-hydroxyphenylglycine into a reaction vessel suitable for high-temperature reactions.

-

Heat the material to a precisely controlled temperature, typically in the range of 180-220°C.[6]

-

The thermal process induces decarboxylation, eliminating carbon dioxide and forming N-methyl-p-aminophenol.[6]

-

Follow with isolation, purification, and conversion to the sulfate salt as described in the previous method.

-

Applications in Research and Industry

While renowned for its use in photography, Metol's reducing capabilities are applicable in several scientific fields.

Photographic Development

Metol is a classic developing agent for continuous-tone applications.[7] It works by reducing exposed silver halide crystals in photographic emulsions to metallic silver, which forms the visible image.[4][5] Metol is frequently combined with hydroquinone to create "MQ" developers.[3] This combination exhibits superadditivity, where the developmental activity of the mixture is greater than the sum of the individual agents.[3][7]

Laboratory and Research Applications

-

Microscopy and Histology : As a reducing agent, Metol is used in silver staining protocols for the visualization of cellular structures.[2] It aids in the reduction of silver ions to metallic silver, depositing it on specific tissues or cellular components to enhance contrast for microscopic examination.

-

Chemical Synthesis : Metol can serve as a mild reducing agent in certain organic synthesis reactions.[2][8] It can also be used as an intermediate in the synthesis of more complex molecules, such as arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have been investigated for anticancer and apoptosis-inducing activities.[10]

-

Antioxidant Studies : The phenolic structure of Metol allows it to function as an antioxidant by scavenging free radicals. This property makes it a candidate for studies related to oxidative stress or for stabilizing other chemical compounds prone to oxidation.[8]

-

Nanoparticle Synthesis : Metol's reducing potential can be applied to the synthesis of metallic nanoparticles, such as silver nanoparticles, by reducing a metal salt precursor.[8]

Other Industrial Uses

Beyond the laboratory, Metol is used in the dyeing of furs and as a component in some hair dye formulations.[4][11][12] It has also been investigated as a corrosion inhibitor for mild steel in acidic environments.[13]

Chemical Reactivity and Safety Profile

Understanding the reactivity and hazards of Metol is critical for its safe handling in a laboratory environment.

Stability and Reactivity

Metol is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong alkalis, acids, and acid chlorides.[14][15] Aqueous solutions are susceptible to oxidation from exposure to air and light.[8] Upon heating, it decomposes and can produce toxic fumes, including nitrogen oxides and sulfur oxides.[16]

Toxicology and Safe Handling

Metol is classified as hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[17] It is also very toxic to aquatic life with long-lasting effects.[17]

| Hazard Type | Description | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [17] |

| Skin Sensitization | May cause an allergic skin reaction. Prolonged or repeated contact can lead to sensitization dermatitis. | [7][16][17] |

| Eye/Skin Irritation | Can cause skin and eye irritation. | [4] |

| Target Organ Toxicity | May cause damage to organs (e.g., blood) through prolonged or repeated exposure. | [16][17] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [17] |

Recommended Safety Precautions:

-

Handling : Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[16][17]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and appropriate laboratory clothing.[14][17]

-

Storage : Store in a cool, dry, well-ventilated place away from incompatible materials and protected from light.[8][14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chemiis.com [chemiis.com]

- 6. Buy Metol | 55-55-0 [smolecule.com]

- 7. Metol [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. Metol - CAMEO [cameo.mfa.org]

- 10. Metol | CymitQuimica [cymitquimica.com]

- 11. echemi.com [echemi.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. technopharmchem.com [technopharmchem.com]

- 16. echemi.com [echemi.com]

- 17. pentachemicals.eu [pentachemicals.eu]

N-methyl-p-aminophenol sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methyl-p-aminophenol sulfate (B86663), commonly known in the photographic industry as Metol, is an organic compound with the chemical formula (C₇H₁₀NO)₂SO₄.[1][2] It is the sulfate salt of N-methyl-p-aminophenol.[2] This white to off-white crystalline solid is a well-established reducing agent, most famously utilized as a developing agent in black-and-white photography.[1][3] While its primary application has been in imaging, its properties as a reducing agent and an aromatic amine derivative suggest potential for broader applications in chemical synthesis and other research areas. This guide provides an in-depth overview of its core physical characteristics, the experimental protocols to determine them, and key chemical pathways involving this compound.

Core Physical Characteristics

The physical properties of N-methyl-p-aminophenol sulfate are critical for its handling, storage, and application. The compound is sensitive to light and air, and its stability is greater as a sulfate salt compared to its free base form, N-methyl-p-aminophenol.[1] A summary of its key physical data is presented below.

| Physical Characteristic | Value |

| Appearance | White to off-white or slightly pink crystalline powder.[1][4] |

| Molecular Formula | (C₇H₁₀NO)₂SO₄[1][2] |

| Molecular Weight | 344.38 g/mol [1][2] |

| Melting Point | 260 °C (decomposes)[1][4] |

| Boiling Point | > 300 °C[1][5] |

| Solubility | Soluble in water and alcohol; insoluble in ether.[1] |

| pKa (of free base) | 11.31 (Predicted)[1] |

Experimental Protocols

Accurate determination of physical characteristics is fundamental to chemical research. The following are detailed methodologies for measuring the key physical properties of N-methyl-p-aminophenol sulfate.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered N-methyl-p-aminophenol sulfate is introduced into a thin-walled capillary tube, sealed at one end. The powder is compacted by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath to ensure uniform heating. The sample is positioned adjacent to a calibrated thermometer or a digital temperature probe.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For N-methyl-p-aminophenol sulfate, decomposition is observed at the melting point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a solid in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of N-methyl-p-aminophenol sulfate is added to a known volume of the solvent (e.g., distilled water, ethanol) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Key Chemical Pathways and Workflows

The following diagrams illustrate the primary synthesis route for N-methyl-p-aminophenol sulfate and its fundamental role in the photographic development process.

References

A Comprehensive Technical Guide to p-(Methylamino)phenol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-(Methylamino)phenol sulfate (B86663), a chemical compound with significant applications across various scientific and industrial fields. This document details its chemical identity, physical and chemical properties, and established experimental protocols for its primary uses.

Chemical Identification and Molecular Structure

p-(Methylamino)phenol sulfate, commonly known by its trade name Metol, is an aromatic organic compound. Its CAS (Chemical Abstracts Service) Registry Number is 55-55-0 .[1][2]

The molecular weight of this compound can be a point of confusion due to the existence of different salt forms. The most prevalent commercial form is a 2:1 salt, where two molecules of p-(methylamino)phenol are associated with one molecule of sulfuric acid. This is often referred to as the hemisulfate. A 1:1 salt also exists.

-

p-(Methylamino)phenol Base (C₇H₉NO): The foundational molecule.

-

1:1 Salt (C₇H₁₁NO₅S): One molecule of the base with one molecule of sulfuric acid.[2][3]

-

2:1 Salt / Hemisulfate ([C₇H₁₀NO]₂SO₄): Two molecules of the base with one molecule of sulfuric acid. This is the most common form.[1]

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for p-(Methylamino)phenol sulfate.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ (for 2:1 salt) | [1] |

| Molecular Weight | 344.38 g/mol (for 2:1 salt) | [1] |

| 221.23 g/mol (for 1:1 salt) | [2][3] | |

| 172.19 g/mol (base + ½ H₂SO₄) | [4] | |

| Appearance | Off-white to light-yellow crystalline solid | [5] |

| Melting Point | ~260 °C (decomposes) | [1][2] |

| Solubility in Water | 50 g/L at 20 °C | [2] |

| pH of Solution | 3.5 - 4.5 (50 g/L in H₂O at 20 °C) | [4] |

| UV Absorption Maxima | 220 nm, 271 nm (in water) | [6] |

Table 2: Toxicological Data

| Parameter | Value | Species | Test Guideline | Reference(s) |

| Acute Oral LD50 | >100 mg/kg bw | Rat | OECD TG 420 | [7] |

| Eye Irritation | Slightly irritating (3% solution) | Rabbit | OECD TG 405 | [7] |

| Skin Sensitization | Sensitizer | Mouse | OECD TG 429 | [7] |

Experimental Protocols and Methodologies

p-(Methylamino)phenol sulfate is a versatile chemical utilized in several key applications. Detailed methodologies for these applications are provided below.

Black-and-White Photographic Development

p-(Methylamino)phenol sulfate (Metol) is a primary developing agent, often used in a synergistic combination with hydroquinone (B1673460) (MQ developers). This combination provides excellent tonal gradation and fine grain in the resulting image.[5]

Experimental Protocol: Preparation of Kodak D-72 Type Developer

This standard developer is suitable for photographic papers.

Materials:

-

Metol (p-(Methylamino)phenol sulfate)

-

Hydroquinone

-

Sodium Sulfite (anhydrous)

-

Sodium Carbonate (monohydrated)

-

Potassium Bromide

-

Distilled water

-

Heated magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Amber glass storage bottle

Procedure:

-

Initial Solution: Start with 750 mL of distilled water at approximately 52°C (125°F).[8]

-

Dissolving Chemicals: Add and dissolve the chemicals individually in the following order, ensuring each is fully dissolved before adding the next:[8]

-

3.0 g of Metol

-

45.0 g of Sodium Sulfite

-

12.0 g of Hydroquinone

-

80.0 g of Sodium Carbonate

-

2.0 g of Potassium Bromide

-

-

Final Volume: Once all chemicals are dissolved, add cold distilled water to bring the total volume to 1.0 L.[8]

-

Storage: Allow the solution to cool to room temperature and transfer it to a tightly capped amber glass bottle for storage.[9]

-

Usage: For standard paper development, dilute the stock solution 1:2 with water. Develop prints for 1 to 3 minutes at 20°C (68°F).[8]

Oxidative Hair Dye Formulations

In permanent hair coloring, p-(Methylamino)phenol sulfate acts as a "primary intermediate" or "developer." It is oxidized, typically by hydrogen peroxide, and then reacts with a "coupler" molecule to form larger colorant molecules within the hair shaft.[6][10]

Methodology Overview:

-

Formulation: p-(Methylamino)phenol sulfate is incorporated into a dye base formulation at concentrations typically ranging from ≤0.1% to 1.35%.[7][11] This base also contains coupling agents (e.g., m-aminophenol) and an alkalizing agent in a suitable vehicle.

-

Activation: Immediately before application, the dye base is mixed with an oxidizing agent, usually a stabilized hydrogen peroxide solution (e.g., 6%), in a 1:1 ratio.[11] This lowers the in-use concentration of p-(Methylamino)phenol sulfate (e.g., to 0.68%).[11]

-

Application and Development: The mixture is applied to the hair and allowed to process for a specified time. During this period, the molecules penetrate the hair cuticle, and the oxidation-coupling reaction forms the final color.

-

Rinsing: The hair is then rinsed to remove unreacted chemicals.

Synthesis of Silver Nanoparticles

p-(Methylamino)phenol sulfate can serve as a reducing agent in the chemical synthesis of silver nanoparticles (AgNPs). The general principle involves the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles.

Representative Experimental Protocol:

This is a generalized protocol; specific parameters such as concentration, temperature, and the use of stabilizing agents will affect nanoparticle size and morphology.

Materials:

-

Silver Nitrate (B79036) (AgNO₃) as the silver precursor

-

p-(Methylamino)phenol sulfate as the reducing agent

-

A stabilizing agent (e.g., Polyvinylpyrrolidone - PVP, or sodium citrate) to prevent agglomeration

-

Deionized water

-

Reaction vessel, magnetic stirrer, and heating mantle

Procedure:

-

Precursor Solution: Prepare an aqueous solution of silver nitrate (e.g., 0.1 M).

-

Reducing Agent Solution: Prepare an aqueous solution of p-(Methylamino)phenol sulfate. The molar ratio of reducing agent to silver precursor is a critical parameter to be optimized.

-

Reaction: Under vigorous stirring, add the p-(Methylamino)phenol sulfate solution dropwise to the heated silver nitrate solution. A color change (e.g., to yellowish-brown) indicates the formation of silver nanoparticles.[12]

-

Stabilization: If a stabilizing agent is used, it can be added to the precursor solution before the reduction step.

-

Purification: The resulting nanoparticle suspension can be purified by repeated cycles of centrifugation and redispersion in deionized water to remove unreacted components.

-

Characterization: Confirm the formation and characterize the properties of the AgNPs using techniques such as UV-Vis Spectroscopy (checking for the characteristic surface plasmon resonance peak around 400-450 nm), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution.[13]

Other Applications

-

Corrosion Inhibition: p-(Methylamino)phenol sulfate has been identified as a corrosion inhibitor.[7] Its efficacy can be evaluated using standard electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or by weight loss measurements of metal coupons in a corrosive medium with and without the inhibitor.

-

Analytical Chemistry: The compound is used as a reagent in spectrophotometric methods for the determination of other substances. For example, it is used in a method to determine nifedipine, where it forms a colored product that can be quantified.[14] The general procedure involves optimizing reaction conditions (pH, concentration, time) and measuring the absorbance of the resulting chromophore at its λ_max to create a calibration curve.

References

- 1. Metol - Wikipedia [en.wikipedia.org]

- 2. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]

- 3. p-(Methylamino)phenol sulphate | C7H11NO5S | CID 74737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Methylamino)phenol sulfate Technipur® | Sigma-Aldrich [sigmaaldrich.com]

- 5. P-METHYLAMINOPHENOL SULFATE - Ataman Kimya [atamanchemicals.com]

- 6. View Attachment CIR Reports (TEST) [cir-reports.cir-safety.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. cosmeticsinfo.org [cosmeticsinfo.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-(Methylamino)phenol and its Sulfate Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-(Methylamino)phenol and its common salt form, this compound sulfate (B86663) (also known as Metol). Understanding the solubility of this compound in various solvents is critical for its application in pharmaceuticals, chemical synthesis, and other research and development areas. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid in practical application.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the chemical structure of the solute and solvent, temperature, and pH. This compound, possessing both a polar hydroxyl group and a methylamino group, can act as both a hydrogen bond donor and acceptor. This structure dictates its preference for polar solvents. The "like dissolves like" principle is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

dot

Caption: Factors influencing the solubility of this compound.

Solubility Data of this compound (Free Base)

| Solvent | Quantitative Solubility | Temperature (°C) | Qualitative Solubility | Source(s) |

| Water | 1.17 g/100 mL | 25 | Slightly soluble | [1] |

| Ethanol | Not Available | Not Available | Soluble, Slightly soluble | [1][2] |

| Diethyl Ether | Not Available | Not Available | Soluble / Insoluble | [1][2] |

Note on conflicting data: There are conflicting reports regarding the solubility of this compound free base in diethyl ether. One source indicates solubility, while another states it is insoluble.[1][2] This discrepancy may arise from differences in experimental conditions, such as the purity of the compound and solvent, or the criteria used to define "soluble" versus "insoluble." Researchers are advised to experimentally verify the solubility in their specific grade of diethyl ether.

Solubility Data of this compound Sulfate (Metol)

This compound is frequently used as its hemisulfate salt, (C₇H₉NO)₂·H₂SO₄ (CAS: 55-55-0), commonly known as Metol. The presence of the ionic sulfate group significantly increases its aqueous solubility.

| Solvent | Quantitative Solubility | Temperature (°C) | Qualitative Solubility | Source(s) |

| Water | 4.7 g/100 mL | 15 | Soluble | [1][3] |

| Water | 4.79 g/100 mL | Not Specified | Soluble | [4] |

| Water | 5.0 g/100 mL | Not Specified | Soluble | [5] |

| Water | 8.165 g/100 mL | 25 | Soluble | [2] |

| Alcohol | Not Available | Not Available | Slightly soluble | [3][5] |

| Ether | Not Available | Not Available | Insoluble | [3][5] |

Experimental Protocol for Solubility Determination

For researchers and professionals who need to determine the solubility of this compound in a specific solvent system, the following protocol outlines a standard "shake-flask" method.

dot

Caption: Experimental workflow for determining solubility.

Materials:

-

This compound (or its sulfate salt) of known purity

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical not to disturb the solid material at the bottom.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for any dilutions made. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

This guide provides a foundational understanding of the solubility of this compound and its sulfate salt. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.

References

- 1. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound Sulfate | 55-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Mechanism of Action of 4-(Methylamino)phenol as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methylamino)phenol, commonly known as Metol, is a potent reducing agent with significant applications in chemical synthesis and, most notably, in photographic development.[1] Its efficacy as a reducing agent stems from its ability to donate electrons, thereby reducing other chemical species. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a reducing agent, including its electrochemical properties, reaction kinetics, and the synergistic effects observed when used in combination with other reducing agents. Detailed experimental protocols for evaluating its reducing capacity and visualizations of the key mechanisms are also presented to provide a thorough understanding for researchers, scientists, and professionals in drug development and related fields.

Core Mechanism of Action

The primary function of this compound as a reducing agent is its capacity to undergo oxidation by donating an electron and a proton from its hydroxyl group. This process is highly pH-dependent, with its reducing power increasing in alkaline conditions. The initial oxidation of this compound results in the formation of a semiquinoneimine radical intermediate. This radical is relatively stable and can undergo further oxidation to a quinoneimine.

The overall oxidation-reduction reaction can be summarized as follows:

Step 1: Deprotonation (in alkaline solution) HO-C₆H₄-NHCH₃ + OH⁻ ⇌ ⁻O-C₆H₄-NHCH₃ + H₂O

Step 2: Electron Transfer (Reduction of a Substrate A) ⁻O-C₆H₄-NHCH₃ + A → ·O-C₆H₄-NHCH₃ + A⁻

Step 3: Further Oxidation The semiquinone radical can be further oxidized to a quinoneimine.

The reducing strength of this compound is influenced by the electron-donating nature of both the hydroxyl and the methylamino groups, which facilitate the donation of electrons.

Caption: General mechanism of this compound as a reducing agent.

Application in Photographic Development: Reduction of Silver Halides

The most well-documented application of this compound is as a developing agent in black and white photography.[2] In this process, it reduces exposed silver halide (AgX, where X is typically Br or Cl) crystals in the photographic emulsion to metallic silver, which forms the visible image.[2]

The reduction of silver halides by this compound is an interfacial reaction that occurs on the surface of the silver halide crystals. The rate of this reaction is influenced by factors such as the pH of the developer solution, the temperature, and the presence of other chemical agents.

The fundamental reaction is:

Ag⁺ + e⁻ → Ag(s)

The electron (e⁻) is supplied by the this compound.

Caption: Reduction of silver halide by this compound.

Superadditivity with Hydroquinone (B1673460)

In many photographic developer formulations, this compound is used in combination with hydroquinone, a phenomenon known as superadditivity.[3][4][5][6] This synergistic effect results in a rate of development that is greater than the sum of the individual developing rates of the two agents.[5][6]

The mechanism of superadditivity is based on a regeneration cycle:

-

Reduction by Metol: this compound (Metol), being more readily adsorbed to the silver halide surface, rapidly reduces the silver ions and becomes oxidized to its semiquinoneimine form.[3][6]

-

Regeneration by Hydroquinone: The oxidized Metol is then rapidly reduced back to its active form by hydroquinone, which in turn is oxidized to its semiquinone form.[3][4]

-

Overall Effect: This regeneration of Metol allows it to continuously reduce silver ions at the crystal surface, effectively making hydroquinone the primary electron donor while Metol acts as an electron transfer agent.[6]

Caption: Superadditivity mechanism of Metol and hydroquinone.

Quantitative Data

Precise standard electrode potentials and reaction rate constants for this compound are not widely available in standard chemical literature. However, its reducing power can be compared to other developing agents through relative reduction potentials used in the context of photographic science.

| Developing Agent | Relative Reduction Potential | Notes |

| This compound (Metol) | 20 | Fast-acting, good for shadow detail.[3] |

| Hydroquinone | 1 | Slow-acting, provides high contrast.[3] |

| Pyrogallol | 16 | Staining developer.[3] |

| Amidol | 40 | Very active developer.[3] |

Note: The "Relative Reduction Potential" values are from a non-standard scale used for comparing photographic developers and should not be confused with standard electrode potentials (E°).

Experimental Protocols for Assessing Reducing Capacity

The reducing capacity of this compound can be quantitatively assessed using various spectrophotometric assays commonly employed for determining the antioxidant capacity of phenolic compounds.

Folin-Ciocalteu (FC) Assay

This assay measures the total reducing capacity of a sample. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to a blue-colored complex that can be measured spectrophotometrically.[7][8][9][10]

Methodology:

-

Reagent Preparation:

-

Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

-

Sodium carbonate solution (7.5% w/v).

-

Standard solution of a known reducing agent (e.g., Gallic Acid).

-

-

Procedure:

-

To 20 µL of the sample solution, add 100 µL of the diluted Folin-Ciocalteu reagent.

-

Incubate for 10 minutes in the dark.

-

Add 80 µL of the sodium carbonate solution.

-

Incubate for 1-2 hours at room temperature.

-

Measure the absorbance at approximately 760 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of the standard. The reducing capacity of the sample is expressed as equivalents of the standard.

-

Caption: Workflow for the Folin-Ciocalteu assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically.[11][12][13][14][15]

Methodology:

-

Reagent Preparation:

-

FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the sample to the FRAP reagent.

-

Incubate the mixture for a defined period (e.g., 4-30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

-

Quantification:

-

The reducing power is determined by comparing the change in absorbance to a standard curve prepared with a known concentration of Fe²⁺ or a standard antioxidant like Trolox.

-

Caption: Workflow for the FRAP assay.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by the antioxidant. The resulting colored complex is measured spectrophotometrically.[16][17][18][19]

Methodology:

-

Reagent Preparation:

-

Copper(II) chloride solution.

-

Neocuproine solution.

-

Ammonium acetate buffer (pH 7.0).

-

-

Procedure:

-

Mix the sample with the copper(II) chloride, neocuproine, and buffer solutions.

-

Incubate for 30 minutes at room temperature.

-

Measure the absorbance at approximately 450 nm.

-

-

Quantification:

-

The reducing capacity is quantified against a standard curve of a known antioxidant, such as Trolox.

-

Caption: Workflow for the CUPRAC assay.

ABTS/TEAC Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.[20][21][22][23]

Methodology:

-

Reagent Preparation:

-

ABTS solution.

-

Potassium persulfate solution.

-

Prepare the ABTS•⁺ working solution by reacting the ABTS and potassium persulfate solutions and incubating in the dark.

-

-

Procedure:

-

Add the sample to the ABTS•⁺ working solution.

-

Incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm.

-

-

Quantification:

-

The reduction in absorbance is compared to that of a standard antioxidant, typically Trolox, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Workflow for the ABTS/TEAC assay.

Conclusion

References

- 1. analchemres.org [analchemres.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-METHYLAMINOPHENOL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Qualitative and Quantitative Estimation of Hydroquinone in Skin Whitening Cosmetics | CoLab [colab.ws]

- 14. Silver bromide - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. repository.rit.edu [repository.rit.edu]

- 21. researchgate.net [researchgate.net]

- 22. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 23. imaging.org [imaging.org]

Spectroscopic Profile of 4-(Methylamino)phenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-(Methylamino)phenol, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and data presented for clarity and comparative analysis by researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.0-7.0 | Broad Singlet | 1H |

| Aromatic H (C2-H, C6-H) | 6.60-6.80 | Multiplet | 2H |

| Aromatic H (C3-H, C5-H) | 6.50-6.70 | Multiplet | 2H |

| -NH | 3.0-5.0 | Broad Singlet | 1H |

| -CH₃ | 2.75 | Singlet | 3H |

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (-OH) | 149.0-151.0 |

| C4 (-NHCH₃) | 140.0-142.0 |

| C2, C6 | 115.0-117.0 |

| C3, C5 | 114.0-116.0 |

| -CH₃ | 30.0-32.0 |

1.3. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Common solvents for phenols include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or acetone-d₆.[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).[1]

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3200-3600 | O-H stretch (phenol) | Strong, Broad |

| 3300-3500 | N-H stretch (secondary amine) | Medium |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2960 | Aliphatic C-H stretch (-CH₃) | Medium |

| 1500-1600 | Aromatic C=C ring stretch | Medium to Strong |

| 1200-1300 | C-O stretch (phenol) | Strong |

| 1150-1250 | C-N stretch | Medium |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]

2.2. Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

3.1. UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) corresponding to π → π* transitions in the aromatic ring.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Methanol | ~230, ~290 | Not specified |

| Ethanol | ~232, ~295 | Not specified |

| Water | ~228, ~288 | Not specified |

Note: The position and intensity of the absorption bands can be influenced by the solvent polarity and pH.[3]

3.2. Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm. The instrument measures the absorbance of the sample as a function of wavelength.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of N-methyl-p-aminophenol Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-methyl-p-aminophenol sulfate (B86663), a compound commonly known as Metol. TGA is a critical analytical technique for determining the thermal stability and decomposition characteristics of pharmaceutical compounds and other materials. Understanding the thermal behavior of N-methyl-p-aminophenol sulfate is essential for establishing its shelf-life, defining appropriate storage conditions, and predicting potential degradation pathways. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and a proposed thermal decomposition pathway.

Experimental Protocol for Thermogravimetric Analysis

The following protocol provides a detailed methodology for conducting TGA on N-methyl-p-aminophenol sulfate, based on established practices for aminophenol derivatives.[1]

1.1. Instrumentation: A calibrated thermogravimetric analyzer is required for these measurements.

1.2. Sample Preparation:

-

Ensure the N-methyl-p-aminophenol sulfate sample is homogenous and has been properly dried to remove any residual solvent or moisture.

-

Accurately weigh a small amount of the sample, typically between 5 and 10 mg.

-

The weighed sample should be placed in a clean, inert sample pan, commonly made of alumina (B75360) or platinum.

1.3. Atmosphere:

-

To prevent oxidative decomposition, the analysis should be conducted under an inert atmosphere.[1]

-

High-purity nitrogen is the recommended purge gas.

-

A consistent gas flow rate, generally between 20 and 50 mL/min, must be maintained throughout the experiment to ensure the effective removal of gaseous decomposition products.[1]

1.4. Temperature Program:

-

The sample should be equilibrated at a starting temperature of approximately 30 °C.

-

The temperature is then ramped at a constant heating rate. A rate of 10 °C/min is commonly used as it provides a good balance between resolution and experiment duration.[1]

-